2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

Catalog No.
S797795
CAS No.
306935-93-3
M.F
C12H23BN2O5
M. Wt
286.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydr...

CAS Number

306935-93-3

Product Name

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate

IUPAC Name

[2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidin-5-yl]boronic acid;hydrate

Molecular Formula

C12H23BN2O5

Molecular Weight

286.13 g/mol

InChI

InChI=1S/C12H21BN2O4.H2O/c1-11(2,3)18-9-8(13(16)17)7-14-10(15-9)19-12(4,5)6;/h7,16-17H,1-6H3;1H2

InChI Key

WNNMPLYQLSDLPS-UHFFFAOYSA-N

SMILES

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O

Canonical SMILES

B(C1=CN=C(N=C1OC(C)(C)C)OC(C)(C)C)(O)O.O

2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid hydrate (CAS 306935-93-3) is a premium, highly lipophilic organoboron building block engineered for the modular synthesis of C5-substituted pyrimidines and uracil derivatives . By masking the highly polar 2,4-dioxo core with bulky tert-butoxy groups, this compound achieves excellent solubility in standard organic solvents used for transition-metal catalysis. The hydrate form (MW 286.13 g/mol) is specifically manufactured to provide superior bench stability and prevent the spontaneous boroxine trimerization that plagues anhydrous boronic acids . For industrial procurement, it serves as the optimal precursor when downstream synthetic routes require high-yielding Suzuki-Miyaura cross-couplings followed by exceptionally mild deprotection to reveal the active uracil pharmacophore.

Attempting to substitute this specialized building block with cheaper alternatives introduces severe workflow bottlenecks. Using unprotected uracil-5-boronic acid typically results in reaction failure; the unprotected core is virtually insoluble in standard cross-coupling solvents (e.g., THF, dioxane) and is highly susceptible to competitive protodeboronation under basic catalytic conditions [1]. Conversely, substituting with the more common 2,4-dimethoxypyrimidin-5-ylboronic acid solves the solubility issue but creates a downstream processing trap. Cleaving methoxy ethers to yield the final uracil core requires aggressive reagents (such as BBr3 or concentrated hydrobromic acid at reflux), which will rapidly degrade acid-sensitive functional groups, chiral centers, or delicate glycosidic bonds present in advanced pharmaceutical intermediates [2].

Solubility and Cross-Coupling Efficiency

The tert-butoxy protecting groups fundamentally alter the physicochemical profile of the pyrimidine core, shifting it from a highly polar, insoluble network to a lipophilic entity (XLogP3 ~0.45) . In standard Suzuki-Miyaura couplings using THF or dioxane, 2,4-di(tert-butoxy)pyrimidin-5-ylboronic acid maintains homogeneity and typically achieves >80% coupling yields . In stark contrast, unprotected uracil-5-boronic acid remains heterogeneous and undergoes rapid protodeboronation, often suppressing target yields to below 30% [1].

Evidence DimensionCross-coupling yield and organic solvent solubility
Target Compound DataSoluble in THF/Dioxane; >80% typical coupling yield
Comparator Or BaselineUnprotected uracil-5-boronic acid (Insoluble; <30% yield due to protodeboronation)
Quantified DifferenceGreater than 50% absolute increase in target yield and elimination of heterogeneous reaction bottlenecks
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling in ethereal solvents (THF/Dioxane) with aqueous base

Procuring the highly soluble tert-butoxy variant prevents catastrophic yield losses and reproducibility issues associated with the insolubility and degradation of unprotected pyrimidine boronic acids.

Downstream Deprotection Mildness and Chemoselectivity

A critical procurement consideration for protected pyrimidines is the harshness of the unmasking step. The tert-butoxy groups of this compound are readily cleaved using Trifluoroacetic acid (TFA) at room temperature or dilute aqueous HCl, cleanly yielding the 2,4-dioxo (uracil) core without byproduct formation [1]. If a buyer instead procures the 2,4-dimethoxypyrimidin-5-ylboronic acid analog, the subsequent methoxy ether cleavage requires highly aggressive Lewis acids (e.g., BBr3) or concentrated strong acids at elevated temperatures [2].

Evidence DimensionDeprotection conditions required to reveal the uracil core
Target Compound DataMild acidic cleavage (TFA at 20-25 °C or dilute HCl)
Comparator Or Baseline2,4-Dimethoxypyrimidin-5-ylboronic acid (Requires BBr3 at -78 to 25 °C, or conc. HBr reflux)
Quantified DifferenceReduction of deprotection temperature from reflux to ambient (20-25 °C) and elimination of corrosive Lewis acids
ConditionsLate-stage unmasking of the pyrimidine core in complex pharmaceutical intermediates

Selecting the tert-butoxy protection strategy is mandatory when synthesizing complex molecules containing acid-sensitive or Lewis-acid-labile functional groups that would be destroyed by methoxy deprotection protocols.

Hydrate Form Stability and Stoichiometric Precision

Anhydrous boronic acids are notorious for spontaneously dehydrating into variable mixtures of boroxines (cyclic trimers) during storage, which skews their effective molecular weight and causes stoichiometric errors in sensitive catalytic cycles [1]. Procurement of 2,4-Di(tert-butoxy)pyrimidin-5-ylboronic acid as a specified hydrate (MW 286.13 g/mol) locks the compound into a stable, free-flowing solid state . This prevents the 10-30% molar dosing errors commonly encountered when weighing partially dehydrated anhydrous batches.

Evidence DimensionReagent purity and stoichiometric reliability over time
Target Compound DataStable hydrate form (Predictable MW 286.13 g/mol, resists spontaneous trimerization)
Comparator Or BaselineAnhydrous boronic acids (Variable boroxine/monomer ratio leading to 10-30% active mass variance)
Quantified DifferenceNear 100% stoichiometric predictability for the hydrate vs. significant batch-to-batch molar variance for anhydrous forms
ConditionsAmbient storage and precision weighing for high-throughput or scale-up catalysis

For industrial scale-up and automated parallel synthesis, the hydrate form guarantees exact molar equivalents, preventing incomplete reactions or the need to constantly re-assay the reagent's active boron content.

Synthesis of Modified Nucleosides and Antiviral Uracil Derivatives

Because the tert-butoxy groups can be removed under exceptionally mild acidic conditions (e.g., TFA), this compound is the premier choice for introducing C5-modifications onto uracil cores in nucleoside drug discovery. It allows chemists to perform high-yielding cross-couplings and subsequent deprotections without cleaving delicate glycosidic bonds or acid-sensitive protecting groups on the ribose sugar .

Automated DNA-Encoded Library (DEL) Construction

In DEL synthesis, reactions must be highly reproducible, and reagents must be perfectly soluble to avoid clogging automated liquid handlers. The superior organic solubility of the di(tert-butoxy) protected pyrimidine, combined with the stoichiometric reliability of its hydrate form, makes it an ideal building block for high-throughput, parallel Suzuki-Miyaura arrays [1].

Process Scale-Up of Pyrimidine-Based Kinase Inhibitors

For industrial process chemistry, minimizing the use of highly toxic or corrosive reagents is paramount. Procuring this specific precursor eliminates the need to use hazardous Lewis acids (like BBr3) at scale, which would otherwise be required if the cheaper dimethoxy-protected analog were used. This streamlines the downstream purification and improves the overall safety profile of the manufacturing route [2].

Dates

Last modified: 08-15-2023

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